molecular formula C11H8ClN5 B3035117 7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-67-7

7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3035117
CAS No.: 303145-67-7
M. Wt: 245.67 g/mol
InChI Key: CZLHINPMUWGPHW-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, or 7CPT, is a compound that has been studied for its potential applications in a variety of scientific fields. 7CPT is a heterocyclic compound, meaning that it contains two or more rings of atoms with at least one atom being an element other than carbon. It is of particular interest due to its ability to form strong bonds with other molecules, which makes it a useful tool in research.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized and studied for its crystal structure. For instance, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized, showcasing the structural possibilities of related compounds. In the crystal, molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules (Repich et al., 2017).

Heterocyclic Chemistry and Drug Design

  • This chemical framework is used in the synthesis of various heterocyclic compounds. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones could be obtained via reaction of related compounds with a variety of reagents, demonstrating the versatility of this scaffold in drug design (El-Agrody et al., 2001).

Biological Studies and Potential Therapeutic Applications

  • Compounds containing this moiety have been explored for their biological activities. For instance, various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared and evaluated for their binding affinity and ability to inhibit cellular responses to serotonin, indicating potential therapeutic applications (Ivachtchenko et al., 2010).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of compounds derived from this chemical structure have been investigated. For example, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized from 1H-1,2,4-triazol-3-amine showed notable antimicrobial and antifungal properties (Komykhov et al., 2017).

Microwave-Assisted Synthesis and QSAR Studies

  • The compound has been utilized in microwave-assisted synthesis, leading to the development of derivatives with potential as anticonvulsant agents. QSAR (Quantitative Structure-Activity Relationship) studies further aid in understanding the biological activities of these compounds (Divate & Dhongade-Desai, 2014).

Antimalarial Activity

  • Some derivatives have shown antimalarial effects. For example, specific triazolopyrimidine derivatives demonstrated activity against P. berghei in mice, showcasing their potential in antimalarial drug development (Werbel et al., 1973).

Antiepileptic Properties

  • Research has also explored the anti-epileptic activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, indicating potential applications in epilepsy treatment (Ding et al., 2019).

Properties

IUPAC Name

7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-2-7(6-8)9-4-5-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHINPMUWGPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198342
Record name 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-67-7
Record name 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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